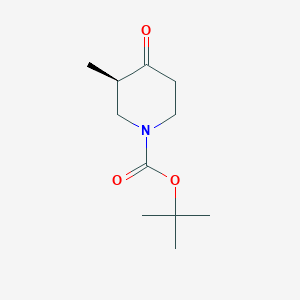

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, including derivatives with 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine structural motifs, were synthesized and evaluated for their antiproliferative effects on human leukemic cells. The study confirmed the synthesis through various spectral analyses and identified compounds with potent cytotoxic activities, capable of inducing cell death in leukemic cell lines, highlighting their potential as antiproliferative agents (Kothanahally S. Sharath Kumar et al., 2014).

Heterocyclic Synthesis and Biological Activities

Novel Scaffolds and Antimicrobial Activities

A range of novel scaffolds, including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, were synthesized from stearic acid, showcasing diverse biological activities. The synthesized compounds demonstrated significant antimicrobial properties against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).

Histamine H3 Receptor Antagonism and Antidiabetic Effects

Histamine H3 Receptor Antagonism

A series of 2-piperidinopiperidine thiadiazoles were synthesized and evaluated as leads for histamine H3 receptor antagonists. One derivative, 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine, exhibited excellent potency and receptor occupancy, showcasing potential for antidiabetic efficacy in vivo, thus highlighting a new avenue for diabetes treatment research (Ashwin U. Rao et al., 2012).

Diverse Biological Activities of Thiazolidinediones

Antibacterial and Antifungal Activities

Synthesized 5-(aminomethylene)thiazolidine-2,4-dione derivatives, incorporating heterocyclic models derived from drug-like molecules, demonstrated significant antibacterial activity. Compounds with pyridine or piperazine moieties showed good to excellent antibacterial and antifungal activities, underscoring the potential of these derivatives in antimicrobial research (S. Mohanty et al., 2015).

Antimicrobial and Antitumor Applications

Leishmanicidal and Antitumor Activities

2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, including piperidine and piperazinyl motifs, were synthesized and showcased potent leishmanicidal activity against Leishmania major promastigotes, surpassing traditional treatments like pentostam. The piperazine analog was highlighted as the most active compound, suggesting a promising direction for new leishmanicidal agents (A. Foroumadi et al., 2005).

Wirkmechanismus

Target of Action

Compounds with a similar 1,3,4-thiadiazole structure have been found to interact with various biological targets, including microbial cells and cancer cells .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with their targets through various mechanisms, such as inhibiting cell growth .

Biochemical Pathways

Similar 1,3,4-thiadiazole derivatives have been found to interfere with various biochemical pathways, leading to effects such as antimicrobial activity .

Result of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit various biological activities, including antimicrobial and antineoplastic effects .

Eigenschaften

IUPAC Name |

2-methyl-5-piperidin-4-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOBNRUDBYCJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652812 | |

| Record name | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933728-47-3 | |

| Record name | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.